molecular formula C13H16ClN3O B2758974 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride CAS No. 1286275-77-1

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride

Cat. No.: B2758974
CAS No.: 1286275-77-1
M. Wt: 265.74
InChI Key: BZQWAHJKFANFQA-UHFFFAOYSA-N
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Description

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a chemical compound with the molecular formula C13H16ClN3O. It is a derivative of benzamide, featuring a piperidine ring and a cyano group. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride involves its interaction with the hypoxia-inducible factor 1 (HIF-1) pathway. The compound induces the expression of HIF-1α protein, which in turn activates downstream target genes such as p21. This leads to cell cycle arrest and apoptosis in tumor cells. The compound also upregulates the expression of cleaved caspase-3, promoting apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride is unique due to its specific combination of a cyano group, a piperidine ring, and a benzamide core. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and biological research .

Properties

IUPAC Name

4-cyano-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQWAHJKFANFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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